Ethyl 3-fluoro-4-methylphenyl sulfide
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Overview
Description
Ethyl 3-fluoro-4-methylphenyl sulfide: is an organic compound that belongs to the class of aromatic sulfides It is characterized by the presence of an ethyl group, a fluorine atom, and a methyl group attached to a phenyl ring, with a sulfur atom linking the ethyl group to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluoro-4-methylphenyl sulfide typically involves the reaction of 3-fluoro-4-methylthiophenol with ethyl halides under basic conditions. A common method includes the use of sodium hydride as a base to deprotonate the thiophenol, followed by the addition of ethyl iodide to form the desired sulfide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-fluoro-4-methylphenyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Ethyl 3-fluoro-4-methylphenyl sulfide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-4-methylphenyl sulfide involves its interaction with molecular targets through its sulfur and fluorine atoms. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, while the fluorine atom can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
- Ethyl 4-fluorophenyl sulfide
- Ethyl 3-methylphenyl sulfide
- Ethyl 4-methylphenyl sulfide
Comparison: Ethyl 3-fluoro-4-methylphenyl sulfide is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds that lack either the fluorine or methyl group.
Properties
IUPAC Name |
4-ethylsulfanyl-2-fluoro-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAGNFAPTDPEOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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